Methyl 2-phenylcyclobutane-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl 2-phenylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-8-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
InChI Key |
HYKSBYAKIAMERH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Phenylcyclobutane 1 Carboxylate and Congeneric Cyclobutane Esters
Cyclobutane (B1203170) Ring Construction Strategies
The inherent ring strain of cyclobutanes necessitates specialized synthetic approaches for their efficient construction. The primary strategies involve the formation of the four-membered ring through cycloaddition reactions or the rearrangement of larger ring systems via ring contraction.
Cycloaddition Reactions
Among the most powerful and widely utilized methods for assembling cyclobutane rings is the [2+2] cycloaddition, where two olefinic units combine to form the carbocyclic framework. rsc.orgnih.gov This approach can be initiated through various means, including photochemical activation, catalysis by organocatalysts, or mediation by transition metals.
Photochemical [2+2] cycloaddition stands as a cornerstone for the synthesis of cyclobutanes, involving the direct excitation of an alkene to an excited state, which then reacts with a ground-state alkene. nih.govnih.gov This method is particularly relevant for the synthesis of phenylcyclobutane carboxylates, often derived from precursors like cinnamic acid derivatives. orgsyn.org
The reaction can proceed through either direct irradiation or the use of a photosensitizer. Upon absorption of light, one of the alkene partners is promoted to an excited singlet or triplet state, which then undergoes a stepwise or concerted reaction with the second alkene to form the cyclobutane ring. The stereochemical outcome of the reaction is often dependent on the nature of the excited state and the reaction conditions.
Visible-light-mediated organophotocatalytic [2+2] cycloadditions have emerged as a valuable tool, particularly for electron-deficient styrenes. nih.gov For instance, the use of an organic cyanoarene photocatalyst like 4CzIPN has enabled the synthesis of cyclobutanes with electron-deficient aryl substituents in good yields. nih.gov Cinnamate esters, including those with electron-withdrawing groups, have proven to be effective precursors in these reactions. nih.gov
A notable challenge in photochemical [2+2] cycloadditions is controlling the regioselectivity and diastereoselectivity, especially in heterodimerization reactions. digitellinc.com However, template-directed approaches have shown promise in overcoming these limitations. For example, using 1,8-dihydroxynaphthalene as a covalent template in the solid state has allowed for the highly selective heterodimerization of cinnamic acid derivatives to produce unsymmetrical β-truxinic acid products as single diastereomers. digitellinc.com
Table 1: Examples of Photochemical [2+2] Cycloadditions
| Reactants | Catalyst/Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| Electron-deficient Styrenes | 4CzIPN, visible light | Substituted Cyclobutanes | Good to Excellent | nih.gov |
| Cinnamate Esters | 4CzIPN, visible light | Phenylcyclobutane Carboxylates | 78-93% | nih.gov |
| Cinnamic Acid Derivatives | 1,8-dihydroxynaphthalene template, UV light (solid state) | Unsymmetrical β-Truxinic Acids | 78-99% | digitellinc.com |
In addition to photochemical methods, catalytic [2+2] cycloadditions offer powerful alternatives for the enantioselective synthesis of cyclobutanes. These methods can be broadly categorized into organocatalytic and metal-mediated approaches.
Organocatalytic [2+2] Cycloadditions:
Organocatalysis has emerged as a significant strategy for asymmetric [2+2] cycloadditions, providing access to enantioenriched cyclobutanes. rsc.org These reactions often proceed through the formation of reactive intermediates such as enamines or iminiums from α,β-unsaturated aldehydes.
One notable example is the formal [2+2] cycloaddition initiated by a vinylogous Friedel–Crafts alkylation, which utilizes a tandem iminium–enamine activation of enals to produce functionalized cyclobutanes with high regio-, diastereo-, and enantiocontrol. rsc.org Dienamine catalysis has also been successfully employed in formal enantioselective organocatalyzed [2+2] cycloaddition reactions, often in combination with H-bonding activation to overcome challenges associated with this transformation. nih.gov
Metal-Mediated [2+2] Cycloadditions:
Transition metal catalysis provides another versatile avenue for [2+2] cycloadditions. researchgate.net Metals such as nickel, ruthenium, and copper can catalyze the formation of cyclobutanes from various olefinic precursors. researchgate.netorganic-chemistry.org These reactions often proceed through the formation of metallacyclopentane intermediates followed by reductive elimination. researchgate.net
Copper(I) salts, such as CuOTf, are effective catalysts for [2+2] photocycloadditions, allowing the reaction to proceed at longer wavelengths via a metal-to-ligand charge transfer. acs.org Nickel-catalyzed intermolecular [2+2] cycloadditions of conjugated enynes with alkenes have also been developed, providing a route to a variety of substituted cyclobutanes. researchgate.net Furthermore, visible light photocatalysis using ruthenium(II) complexes, like Ru(bpy)₃Cl₂, can promote the [2+2] cycloaddition of enones with excellent diastereoselectivity. organic-chemistry.org
Table 2: Catalytic [2+2] Cycloaddition Approaches
| Catalyst Type | Catalyst Example | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Organocatalyst | Chiral Secondary Amines | Formal [2+2] Cycloaddition | Tandem iminium–enamine activation | rsc.org |
| Organocatalyst | Not specified | Formal [2+2] Cycloaddition | Dienamine catalysis with H-bonding activation | nih.gov |
| Metal Catalyst | CuOTf | Photocycloaddition | Metal-to-ligand charge transfer | acs.org |
| Metal Catalyst | Nickel complexes | Intermolecular [2+2] Cycloaddition | Reaction of conjugated enynes and alkenes | researchgate.net |
The synthesis of unsymmetrically substituted cyclobutanes through the heterodimerization of two different alkenes presents a significant synthetic challenge due to the potential for competing homodimerization. organic-chemistry.org However, several strategies have been developed to address this issue.
Visible light photocatalysis with a ruthenium(II) catalyst has proven effective for the efficient [2+2] heterodimerization of dissimilar acyclic enones, yielding a diverse range of unsymmetrical tri- and tetrasubstituted cyclobutanes with good yields and excellent diastereoselectivities. organic-chemistry.org This method is advantageous as it can be promoted by any visible light source. organic-chemistry.org
Another approach involves the use of ketenes, which are sterically less encumbered and good substrates for thermal [2+2] cycloadditions, in reactions with different alkenes.
Ring Contraction Transformations
An alternative to building the cyclobutane ring from acyclic precursors is to start with a larger ring and induce a contraction. This strategy can offer unique pathways to specific substitution patterns.
While less common for the direct synthesis of methyl 2-phenylcyclobutane-1-carboxylate, ring contraction of five-membered rings like pyrrolidines can be a viable route to certain cyclobutane derivatives. This transformation can be achieved through nitrogen extrusion from a suitable pyrrolidine precursor. The specific details and applicability of this method for the target compound and its congeners would require further investigation into specific reaction pathways and substrate scope.
Rearrangement-Based Cyclobutane Formation
Rearrangement reactions offer a powerful tool for the synthesis of cyclobutane rings, often by transforming more readily available cyclic precursors. These methods can involve ring contraction of five-membered rings or ring expansion of three-membered rings to furnish the desired four-membered carbocycle.
One notable strategy involves a photoredox-catalyzed radical strain-release/ d-nb.infod-nb.info-rearrangement cascade (SRRC). This approach utilizes strained bicyclo[1.1.0]butanes (BCBs) as radical acceptors. The reaction is initiated by the addition of a nucleophilic radical to the central C–C σ-bond of the BCB, driven by the release of ring strain. This is followed by a single-electron reduction to generate a ketene (B1206846) acetal intermediate, which then undergoes an intramolecular Claisen-type d-nb.infod-nb.info-rearrangement. This cascade process allows for the regioselective synthesis of 1,1,3-trisubstituted cyclobutanes. rsc.org A key challenge in this methodology is managing the competition between the desired d-nb.infod-nb.info-rearrangement and the potential protonation of the active ketene acetal intermediate. rsc.org
Another approach involves the Wolff rearrangement of α-diazoketones, which can be induced either photochemically or thermally to achieve ring contraction. For instance, irradiation of a suitable α-diazo cyclopentanone can lead to the formation of a fused cyclobutane structure.
Furthermore, pinacol-type rearrangements have been employed to construct the cyclobutane core. An oxidative, pinacol-type rearrangement of a cyclopropanemethanol derivative can induce a 1,2-carbon migration through a rsc.orgarkat-usa.org sigmatropic shift, resulting in the formation of the cyclobutane ring.
Strain-Release Chemistry of Bicyclo[1.1.0]butane Derivatives
The high ring-strain energy of bicyclo[1.1.0]butane (BCB) derivatives makes them valuable precursors for the synthesis of functionalized cyclobutanes. The central C-C bond of BCBs possesses significant π-character, allowing it to react with a variety of reagents in a process driven by the release of this strain. thieme-connect.com
A prominent strategy involves the reaction of BCBs with nucleophiles or radicals. For example, a photoredox-catalyzed decarboxylative radical addition approach has been described for the synthesis of 1,3-disubstituted cyclobutanes. This method involves the formal Giese-type addition of C(sp3)-centered radicals to a highly strained phenyl sulfonyl bicyclo[1.1.0]butane.
The functionalization of BCBs can be controlled to achieve specific substitution patterns on the resulting cyclobutane ring. For instance, catalyst-controlled regiodivergent hydrophosphination of acyl BCBs has been demonstrated to yield either α-addition or β-addition products with high regio- and diastereoselectivity. nih.gov Utilizing a Cu(I) catalytic system leads to α-selective nucleophilic addition to 1,3-disubstituted BCBs, affording 1,1,3-functionalized cyclobutanes. In contrast, a Cu(II) catalytic system can facilitate a β'-selective pathway to produce 1,2,3-trisubstituted variants. nih.gov
The following table summarizes the catalyst-dependent regioselective hydrophosphination of a model acyl bicyclo[1.1.0]butane, demonstrating the divergent synthesis of substituted cyclobutanes.
| Entry | Catalyst | Product Type | Regioselectivity | Diastereomeric Ratio (d.r.) |
| 1 | CuCl | α-addition | >20:1 | >20:1 |
| 2 | CuBr2/LiBr | β'-addition | >20:1 | up to >20:1 |
Data derived from studies on acyl bicyclobutanes and diphenyl phosphine. nih.gov
Radical Cascade Annulation Reactions
Radical cascade reactions provide an efficient means of constructing complex cyclic systems in a single step. For the synthesis of cyclobutane esters, a photoredox-catalyzed deboronative radical addition-polar cyclization cascade has been developed. d-nb.infonih.gov This method involves the single-electron transfer induced deboronative radical addition of an alkylboronic ester to an electron-deficient alkene. The resulting radical intermediate then undergoes a single-electron reduction followed by a polar 4-exo-tet cyclization with a pendant alkyl halide to form the cyclobutane ring. d-nb.infonih.gov
The success of this methodology relies on the use of easily oxidizable arylboronate complexes. d-nb.info This approach has been shown to be tolerant of a wide range of functional groups and can be used to prepare structurally diverse cyclobutanes from readily available starting materials. d-nb.infonih.gov
Stereochemical Control in this compound Synthesis
Achieving stereocontrol in the synthesis of polysubstituted cyclobutanes like this compound is a significant challenge due to the puckered nature of the four-membered ring and the potential for multiple stereoisomers. Several advanced strategies have been developed to address this, including the use of chiral catalysts, supramolecular templates, and dynamic kinetic asymmetric transformations.
Enantioselective and Diastereoselective Synthesis via Chiral Catalysis
Chiral catalysis is a cornerstone of modern asymmetric synthesis and has been successfully applied to the formation of enantioenriched cyclobutanes. Both metal-based and organocatalytic systems have been employed to control the stereochemical outcome of cyclobutane-forming reactions.
For instance, iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched oxa- d-nb.infonih.gov-bicyclic heptanes, which are precursors to functionalized cyclobutanes. chemistryviews.org This cascade approach, using a chiral phosphoramidite-based ligand, allows for the construction of the cyclobutane core with good diastereoselectivities and excellent enantioselectivities. chemistryviews.org
Organocatalysis has also emerged as a powerful tool. For example, an enantioselective organocatalytic vinylogous formal [2+2] cycloaddition has been developed based on a tandem iminium–enamine activation of enals. This reaction, catalyzed by chiral amines, provides optically active 1-acyloxycyclobutanecarbaldehydes. nih.gov
The following table presents representative results for the enantioselective synthesis of cyclobutane derivatives using chiral catalysts, highlighting the catalyst, substrates, and stereochemical outcomes.
| Catalyst System | Reaction Type | Substrates | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| [Ir(cod)Cl]2 / Chiral Phosphoramidite Ligand | Asymmetric Allylic Etherification/[2+2] Photocycloaddition | Cinnamyl alcohols and allyl acetates | Good | Excellent |
| Chiral Amine (e.g., derivative of proline) | Vinylogous Formal [2+2] Cycloaddition | Alkenes and functionalized benzoyloxyacrolein | Not reported | High |
Data derived from studies on the synthesis of functionalized cyclobutanes. chemistryviews.orgnih.gov
Supramolecular Assembly and Template-Directed Stereocontrol
Supramolecular chemistry offers a unique approach to stereocontrol by using non-covalent interactions to pre-organize reactants in a desired orientation for a subsequent reaction. This template-directed approach can be highly effective in controlling the stereochemistry of photochemical [2+2] cycloadditions.
One strategy involves the use of supramolecular metallacycles that can undergo photochemical reactions and in situ release of the cyclobutane products. nih.gov These metallacycles are formed through the coordination-driven self-assembly of dinuclear metal-carbene complexes with olefin-functionalized bridging ligands. Photolysis of these assemblies leads to the stereoselective formation of cyclobutanes. nih.govbohrium.com
Hydrogen-bonding templates have also been employed to direct the stereochemistry of [2+2] photocycloadditions. A chiral hydrogen-bonding template can shield one face of a reactant, leading to outstanding regio-, diastereo-, and enantioselectivity in the formation of tricyclic cyclobutane derivatives.
Covalent templates, such as 1,8-dihydroxynaphthalene, have been used to achieve highly selective photochemical reactions in the solid state between cinnamic acid derivatives, yielding β-truxinic acid analogues as single diastereomers. organic-chemistry.org
Dynamic Kinetic Asymmetric Transformations (DYKATs) in Cyclobutane Formation
Dynamic Kinetic Asymmetric Transformations (DYKATs) are powerful strategies for the synthesis of chiral compounds from racemic starting materials. In the context of cyclobutane synthesis, DYKATs have been explored in reactions involving bicyclo[1.1.0]butane (BCB) derivatives.
Recent research has demonstrated an asymmetric synthesis of atropisomers featuring cis-cyclobutane boronic esters facilitated by the 1,2-carbon or boron migration of ring-strained B-ate complexes derived from BCBs. nih.govnih.gov This process achieves high enantioselectivity, and mechanistic studies suggest that the stereoselective control arises from a dynamic kinetic asymmetric transformation. nih.govnih.gov The reaction is compatible with a variety of aryl, alkenyl, and alkyl boronic esters. nih.gov
The following table provides an overview of the substrate scope in the Pd-catalyzed migratory coupling of naphthylisoquinoline trifluoromethanesulfonate with in situ generated ring-strained BCB boronate complexes, a reaction proceeding via a DYKAT pathway.
| Boronic Ester (R-Bpin) | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 40 | 29 |
| 4-Methoxyphenyl | 55 | 65 |
| 4-(Trifluoromethyl)phenyl | 42 | 52 |
| Naphthyl | 60 | 70 |
Data derived from studies on the synthesis of atropisomers featuring cis-cyclobutane boronic esters. nih.gov
Functional Group Interconversions and Derivatization Routes
Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, enabling the transformation of one functional group into another. fiveable.mesolubilityofthings.com These transformations are critical for elaborating molecular complexity and accessing target structures from simpler precursors. In the context of this compound and its analogs, FGI strategies are essential for introducing and modifying the key structural motifs: the cyclobutane core, the carboxylate group, and the phenyl substituent. Derivatization routes, which involve the chemical modification of a compound to produce a new one with different properties, are frequently employed to facilitate analysis, purification, or further synthetic manipulations. nih.govthermofisher.com Key transformations in the synthesis of these cyclobutane esters include the formation of the ester from a carboxylic acid precursor and the introduction of the phenyl group onto the four-membered ring.
Carboxylation and Esterification Techniques
The synthesis of the target ester often proceeds via a cyclobutanecarboxylic acid intermediate. The introduction of the carboxyl group and its subsequent conversion to a methyl ester are fundamental steps in many synthetic routes.
Carboxylation Approaches: The carboxylic acid moiety can be incorporated during the construction of the cyclobutane ring or introduced onto a pre-existing ring. A common strategy involves the hydrolysis of a more easily accessible precursor like a nitrile or an ester. For instance, diethyl cyclobutane-1,1-dicarboxylate can be hydrolyzed under basic conditions (e.g., potassium hydroxide in ethanol/water) and subsequently decarboxylated by heating to yield cyclobutanecarboxylic acid. thieme-connect.de Similarly, 1-cyano-1-carboxycyclobutane can be decarboxylated and then hydrolyzed to produce the same acid. orgsyn.org
Esterification Methods: Once the carboxylic acid is obtained, several standard and advanced esterification techniques can be employed to yield the final methyl ester.
Fischer Esterification: This is a classic and widely used method involving the reaction of the carboxylic acid with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. acs.org The reaction is an equilibrium process, and it is often driven to completion by removing the water formed or by using a large excess of the alcohol. This method has been successfully applied in the synthesis of various cyclobutane-containing building blocks. researchgate.net
Carbodiimide-Mediated Coupling: For substrates that are sensitive to strong acids, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or dicyclohexylcarbodiimide (DCC) can be used. thermofisher.com These reagents activate the carboxylic acid, allowing it to react with the alcohol under milder conditions. The efficiency of EDAC-mediated couplings can often be improved by the addition of N-hydroxysulfosuccinimide. thermofisher.com
Reaction with Diazomethane: While highly effective and proceeding under very mild conditions, the use of diazomethane is limited by its toxicity and explosive nature. It reacts rapidly with carboxylic acids to produce methyl esters with the evolution of nitrogen gas.
Reaction with Alkyl Halides: The carboxylate salt of the acid, formed by reaction with a base like potassium carbonate (K₂CO₃), can be reacted with an alkyl halide such as methyl iodide (MeI) to form the ester. rsc.org This method was employed in a multi-step synthesis where a crude mixture containing cis- and trans-isomers of 3-chloro-3-phenylcyclobutane-1-carboxylic acid was esterified using MeI and K₂CO₃ in DMF. rsc.org
| Method | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux | acs.orgresearchgate.net |
| Alkyl Halide Esterification | Methyl Iodide, Base (e.g., K₂CO₃) | Room Temperature, DMF | rsc.org |
| Carbodiimide Coupling | EDAC, Methanol | Aqueous or Organic Solvent | thermofisher.com |
Introduction and Modification of Phenyl and Other Substituents
The introduction of the phenyl group is a key step that defines the target compound. This can be achieved either during the ring-forming step (e.g., via [2+2] cycloaddition involving a phenyl-substituted alkene) or by functionalization of a pre-formed cyclobutane ring. researchgate.net Recent advances in C–H functionalization have provided powerful tools for directly installing aryl groups onto sp³-hybridized carbon atoms, including those in a cyclobutane ring. acs.org
Palladium-Catalyzed C–H Arylation: A prominent method for introducing a phenyl group onto a cyclobutane ring is through palladium-catalyzed C–H bond activation. This approach often utilizes a directing group to control the regioselectivity of the arylation. In a study focused on the synthesis of functionalized cyclobutanes, an 8-aminoquinoline directing group was attached to a cyclobutane carboxylic acid. acs.org The resulting amide substrate was then subjected to palladium-catalyzed arylation with iodobenzene.
This methodology proved highly effective for cyclobutane substrates. The reaction of the aminoquinoline-directed cyclobutane with iodobenzene under palladium(II)/palladium(IV) catalysis resulted in the bis-phenylated product in a high yield (97%) and as a single diastereomer. acs.org This demonstrates the power of this technique to forge carbon-carbon bonds on the sterically demanding cyclobutane core with excellent control.
Efforts to achieve mono-arylation by using only one equivalent of iodobenzene resulted in a statistical mixture of starting material, the desired mono-phenylated product, and the bis-phenylated product, indicating that the rates of the first and second arylations are comparable. acs.org This highlights a common challenge in sequential C–H functionalization reactions.
| Substrate | Arylating Agent | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cyclobutane-28 (aminoquinoline-directed) | Iodobenzene (excess) | Pd(OAc)₂ | Bis-phenylated cyclobutane-29 | 97% | acs.org |
| Cyclobutane-28 (aminoquinoline-directed) | Iodobenzene (1 equiv) | Pd(OAc)₂ | Mono- and Bis-arylated mixture | N/A | acs.org |
Modification of Substituents: Once the core structure of this compound is assembled, both the phenyl ring and the ester group are amenable to further modification.
Phenyl Ring Modification: The phenyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation), allowing for the introduction of a wide range of substituents onto the aromatic ring. The position of substitution (ortho, meta, or para) will be directed by the cyclobutylalkyl group.
Ester Group Modification: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted into other derivatives such as amides, acyl halides, or other esters. Reduction of the ester, typically with a strong reducing agent like lithium aluminum hydride, would yield the corresponding primary alcohol, (2-phenylcyclobutyl)methanol.
These functional group interconversions provide access to a diverse library of congeneric cyclobutane esters, enabling systematic studies of structure-activity relationships in various chemical and biological contexts.
Chemical Reactivity and Mechanistic Transformations of Methyl 2 Phenylcyclobutane 1 Carboxylate
Ring Opening and Cleavage Pathways
The four-membered ring of methyl 2-phenylcyclobutane-1-carboxylate is susceptible to cleavage through several mechanistic pathways, including nucleophilic, electrophilic, radical, thermal, and photochemical processes. These reactions are driven by the release of ring strain. researchgate.net
Substituted cyclobutanes, such as this compound, can undergo ring-opening reactions when treated with nucleophiles, particularly when the ring is activated by electron-withdrawing groups. chemistryviews.org For instance, cyclobutanes featuring two geminal ester groups can react with electron-rich arenes in a Friedel-Crafts-type reaction catalyzed by Lewis acids like aluminum chloride (AlCl₃). chemistryviews.org This process involves the nucleophilic attack of the arene on the cyclobutane (B1203170), leading to the cleavage of a carbon-carbon bond and the formation of a γ-aryl-substituted diester.
Similar reactivity is observed with other nucleophiles. Thiols and selenols can also initiate the ring-opening of appropriately substituted cyclobutanes under the same catalytic conditions, yielding γ-heteroatom-substituted diesters in good yields. chemistryviews.org The reaction proceeds via nucleophilic attack, driven by the relief of the inherent ring strain of the cyclobutane.
Table 1: Nucleophile-Initiated Ring Opening of Donor-Acceptor Cyclobutanes
| Nucleophile | Catalyst | Product Type | Yield |
|---|---|---|---|
| Electron-Rich Arenes | AlCl₃ | γ-Aryl-substituted diesters | Moderate to Very Good |
| Thiols | AlCl₃ | γ-Thio-substituted diesters | Good |
This table is illustrative of the reactivity of activated cyclobutanes and is based on findings for similar structures.
The cyclobutane ring is susceptible to cleavage under acidic conditions, a reaction driven by the relief of ring strain. researchgate.net In the presence of an acid, a carbon-carbon bond in the ring can be protonated, leading to a carbocationic intermediate that is susceptible to attack by a nucleophile. This process is analogous to the acid-catalyzed ring-opening of epoxides, where protonation of the oxygen atom facilitates nucleophilic attack on a carbon atom of the ring. khanacademy.orgyoutube.commasterorganicchemistry.comlibretexts.org
For an unsymmetrical cyclobutane like this compound, the regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation. The phenyl group would stabilize a positive charge on the adjacent carbon (C2), making it a likely site for initial bond cleavage or nucleophilic attack. The reaction with anhydrous hydrogen halides (HX), for example, could proceed via an SN1-like mechanism at the more substituted carbon, leading to a trans-halohydrin-like product after ring opening. libretexts.org
Radical reactions provide another avenue for the cleavage of the cyclobutane ring. These processes typically involve the formation of a cyclobutyl radical, which can then undergo ring opening. For instance, the reaction of cyclobutane with chlorine, initiated by laser photolysis, proceeds via a free radical chain mechanism to produce chlorocyclobutane. aip.org While this is a substitution reaction, it highlights the accessibility of radical pathways for cyclobutanes.
More directly related to ring opening, cyclobutanone (B123998) oxime esters can undergo intramolecular ring-opening and reconstruction through selective C-C bond cleavage in the presence of a copper catalyst. nih.gov This radical-induced process leads to the formation of 3,4-dihydronaphthalene-2-carbonitriles. nih.gov Furthermore, visible light-induced α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl radical precursors have been shown to be a modular strategy for the synthesis of functionalized cyclobutenes. rsc.org These examples underscore the potential for radical-mediated transformations of the cyclobutane core in this compound.
Table 2: Examples of Radical-Induced Reactions of Cyclobutane Derivatives
| Substrate | Conditions | Key Transformation | Product Type |
|---|---|---|---|
| Cyclobutanone oxime esters | Copper catalyst | Intramolecular ring-opening and reconstruction | 3,4-Dihydronaphthalene-2-carbonitriles |
Thermal and photochemical conditions can induce the cleavage of the cyclobutane ring, often in a concerted or stepwise manner. The photodissociation of cyclobutane, for example, has been shown to proceed through the formation of a tetramethylene intermediate diradical, which then cleaves to form two molecules of ethylene. nih.gov This process is typically completed in a very short timescale, on the order of femtoseconds. nih.gov
Similarly, the photolysis of cyclobutanone has been investigated, revealing pressure- and wavelength-dependent product ratios, indicating complex decomposition pathways. cdnsciencepub.com For substituted cyclobutanes, thermolysis can also lead to ring cleavage. researchgate.net The specific products of thermolytic or photolytic treatment of this compound would depend on the stability of the potential diradical or concerted transition states, influenced by the phenyl and ester substituents.
Functionalization of the Cyclobutane Core
Beyond ring-opening reactions, the cyclobutane core of this compound can be functionalized while retaining the four-membered ring.
The term α-functionalization in the context of cyclobutane derivatives generally refers to the introduction of a functional group at a carbon atom adjacent to an existing substituent. nih.gov In the case of this compound, this would primarily involve the carbon atoms of the cyclobutane ring.
Methodologies for the α-functionalization of cyclobutanes often rely on organometallic-based reactions or metal-catalyzed transformations. nih.gov For instance, rhodium-catalyzed C-H functionalization has been shown to be a powerful tool for the selective introduction of functional groups onto a cyclobutane scaffold. nih.gov By carefully selecting the rhodium catalyst and its ligands, it is possible to control the site-selectivity of the C-H insertion reaction, allowing for functionalization at different positions on the cyclobutane ring. nih.gov This approach provides access to chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes. nih.gov
Another strategy involves the use of directing groups to guide the functionalization to a specific C-H bond. For example, a carbonyl group, such as the ester in this compound, can act as a latent directing group for C-H functionalization reactions. acs.org Palladium-catalyzed C-H arylation has been successfully applied to cyclobutane systems, demonstrating high efficiency and diastereoselectivity. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aluminum chloride |
| Chlorocyclobutane |
Rearrangement Chemistry of Phenylcyclobutane Carboxylates
The significant ring strain of the cyclobutane core, estimated to be around 26 kcal/mol, is a key driving force for various skeletal rearrangements. These transformations can lead to the formation of more stable five-membered rings (ring expansion) or highly strained three-membered rings (ring contraction).
Ring Expansion: Carbocation-mediated rearrangements are a primary pathway for the expansion of the cyclobutane ring to a cyclopentane (B165970) system. echemi.comstackexchange.commasterorganicchemistry.com The reaction is driven by the relief of angle and torsional strain and the formation of a more stable carbocation. For a derivative of this compound, a carbocation could be generated at a position adjacent to the ring, for instance, by the protonation and loss of a hydroxyl group from a corresponding alcohol derivative (a cyclobutylmethyl system). This primary carbocation can then undergo a 1,2-alkyl shift, where a C-C bond of the cyclobutane migrates to the cationic center. This process results in the formation of a more stable secondary or tertiary cyclopentyl carbocation. echemi.comstackexchange.comyoutube.com
Ring Contraction: The Wolff rearrangement is a well-established method for the one-carbon ring contraction of cyclic ketones. wikipedia.orgntu.ac.ukrsc.org To induce ring contraction in a phenylcyclobutane carboxylate system, the ester would first need to be converted into a cyclic α-diazo ketone. This precursor, upon thermolysis, photolysis, or transition-metal catalysis (e.g., with silver(I) oxide), expels dinitrogen and undergoes a 1,2-rearrangement to form a ketene (B1206846) intermediate. wikipedia.org The migration of a carbon of the cyclobutane ring results in the formation of a cyclopropyl (B3062369) ketene, which can then be trapped by a nucleophile (like water or an alcohol) to yield a cyclopropanecarboxylic acid derivative. wikipedia.orgacs.org This method is particularly effective for creating strained ring systems. wikipedia.org
The potential energy stored in the strained C-C bonds of the cyclobutane ring can be harnessed to trigger a sequence of bond-forming and bond-breaking events in a cascade or domino fashion. nih.gov The initial ring-opening step releases this strain energy, creating a reactive intermediate that undergoes subsequent, often intramolecular, transformations.
For a molecule like this compound, such a cascade could be initiated by thermal or Lewis acid catalysis. nih.govnih.gov For example, a Lewis acid could coordinate to the carbonyl oxygen of the ester, facilitating the cleavage of a C-C bond in the cyclobutane ring. This would generate a zwitterionic or diradical intermediate. This reactive intermediate, containing both a nucleophilic and an electrophilic center, could then be poised for an intramolecular cyclization. If other functional groups are present in the molecule, they can participate in this cascade, leading to the rapid construction of complex polycyclic structures.
A hypothetical domino reaction could involve the ring-opening of the cyclobutane to form a 1,4-dipolar intermediate. The phenyl and carboxylate groups would influence the stability and subsequent reactivity of this intermediate. An appropriately positioned functional group could then trap this intermediate, leading to the formation of a new ring system in a single synthetic operation. Such strain-release-driven cascade reactions are a powerful tool in organic synthesis for building molecular complexity efficiently. nih.gov
Computational and Theoretical Investigations of Methyl 2 Phenylcyclobutane 1 Carboxylate
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of chemical reactions, including the formation of cyclobutane (B1203170) rings. For methyl 2-phenylcyclobutane-1-carboxylate, which is typically synthesized via a [2+2] cycloaddition reaction between a styrene (B11656) derivative and a methyl acrylate (B77674) derivative, DFT can illuminate the reaction pathway, the nature of intermediates, and the origins of selectivity.
Transition State Analysis and Energy Profile Mapping
The formation of the cyclobutane ring in this compound via the [2+2] cycloaddition of styrene and methyl acrylate is a thermally forbidden but photochemically allowed process under Woodward-Hoffmann rules. magtech.com.cn However, thermal reactions can proceed through non-concerted, stepwise mechanisms. DFT calculations are crucial for mapping the potential energy surface of such reactions, identifying transition states (TS), and determining activation energies.
For the cycloaddition, two primary stepwise pathways are considered: a biradical mechanism and a zwitterionic (polar) mechanism. magtech.com.cnresearchgate.net DFT calculations can distinguish between these pathways by locating the respective transition states and intermediates and calculating their relative energies.
Biradical Pathway: In this mechanism, the reaction proceeds through a 1,4-biradical intermediate. DFT calculations on analogous systems, such as the formation of cyclobutanes from pyrrolidines, show that the formation of the biradical is often the rate-determining step, with a significant activation energy. acs.orgnih.gov The subsequent ring closure of the biradical to form the cyclobutane ring is typically a barrierless or very low-barrier process. acs.orgnih.gov
Zwitterionic Pathway: If the reactants have significant differences in their electronic properties (one being very electron-rich and the other very electron-poor), the reaction may proceed through a zwitterionic intermediate. researchgate.netresearchgate.net DFT can model the charge separation in the transition state and the stability of the zwitterionic intermediate, which is often heavily influenced by solvent polarity. mdpi.com
An illustrative energy profile, based on DFT studies of similar [2+2] cycloadditions, can be constructed.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Styrene + Methyl Acrylate | 0.0 |
| TS1 | Transition state to form the intermediate | 15 - 35 |
| Intermediate | 1,4-Biradical or Zwitterion | 5 - 15 |
| TS2 | Transition state for ring closure (if any) | ~0 (often barrierless) |
| Product | This compound | -15 to -25 |
Note: The values in this table are representative and derived from computational studies on analogous [2+2] cycloaddition reactions. Specific values for the title compound require a dedicated computational study.
Characterization of Reactive Intermediates (e.g., Zwitterions, Biradicals)
DFT calculations provide detailed geometric and electronic structures of the transient intermediates that dictate the reaction course.
Biradicals: In the formation of cyclobutanes via photocatalysis or from precursors like pyrrolidines, open-shell singlet 1,4-biradicals are key intermediates. acs.orgnih.govnih.govnih.gov DFT calculations can optimize the geometry of these species, often revealing a gauche conformation to be more stable. acs.org The spin density distribution can be calculated to confirm the location of the radical centers. For the reaction forming this compound, the biradical intermediate would have radical centers on the benzylic carbon of the styrene moiety and the α-carbon of the acrylate moiety.
Zwitterions: In polar, stepwise [2+2] cycloadditions, a zwitterionic intermediate is formed. researchgate.netresearchgate.net DFT studies can model this intermediate, characterized by a formal positive charge on one end and a negative charge on the other. The stability and lifetime of this zwitterion are critical for determining the stereochemical outcome of the reaction, as bond rotation can compete with ring closure. researchgate.net The presence of the electron-withdrawing carboxylate group and the phenyl group would influence the stability and structure of such an intermediate.
Computational Insights into Stereoselectivity
The reaction to form this compound can result in multiple stereoisomers (e.g., cis/trans isomers related to the substituents at C1 and C2). DFT is instrumental in explaining and predicting the observed stereoselectivity. rsc.org
The stereochemical outcome is often determined during the ring-closure step of the intermediate. In a biradical mechanism, the stereoretentive formation of the product is often explained by the collapse of the biradical being much faster than the bond rotation that would scramble the stereochemistry. acs.orgnih.gov DFT calculations can quantify the energy barriers for both processes. The barrier for C-C bond rotation in the 1,4-biradical intermediate is typically higher than the barrier for the nearly barrierless ring closure, leading to a stereospecific outcome. acs.orgnih.gov
For example, DFT calculations on similar systems have shown that the energy barrier for rotation around the central C-C bond of the 1,4-biradical intermediate is several kcal/mol higher than the barrierless cyclization, thus rationalizing the high stereoretention observed in many such reactions. acs.org
Role of Substrate Conformation in Reaction Selectivity
The initial conformation of the reactants as they approach each other can influence which stereochemical pathway is favored. In photochemical reactions like the Paternò-Büchi reaction (a [2+2] cycloaddition to form oxetanes), the formation of an exciplex intermediate is often proposed, where the reactants are held in a specific orientation before bond formation. researchgate.netcambridgescholars.com DFT can be used to model the conformations of these pre-reactive complexes and the subsequent transition states. The relative stability of different reactant arrangements, governed by steric and electronic interactions, can lead to a preference for one diastereomeric product over another. mdpi.com For the formation of this compound, the approach of styrene and methyl acrylate can be modeled to determine the lowest energy pathway leading to the observed major stereoisomer.
Quantum Chemical Modeling of Molecular Interactions
Beyond reaction mechanisms, quantum chemical methods are essential for understanding the intrinsic properties of the final molecule, such as its preferred three-dimensional shape and the strain inherent in its cyclic structure.
Conformational Analysis and Strain Energy Calculations
The four-membered ring of cyclobutane is not planar. It adopts a puckered or "butterfly" conformation to relieve the torsional strain that would arise from eclipsed C-H bonds in a planar structure. libretexts.org This puckering comes at the cost of slightly increased angle strain, as the C-C-C bond angles become approximately 88°, a significant deviation from the ideal sp³ angle of 109.5°. libretexts.org
For a substituted cyclobutane like this compound, computational methods can determine the preferred conformation. Substituents can occupy either axial or equatorial positions on the puckered ring. Generally, bulky substituents prefer the equatorial position to minimize steric interactions. nih.govacs.orgacs.org A conformational analysis using DFT would involve calculating the energies of various puckered conformations to identify the global minimum. The phenyl group at C2 and the methyl carboxylate group at C1 would both be expected to preferentially occupy pseudo-equatorial positions. researchgate.net
The total ring strain of cyclobutane is approximately 26-27 kcal/mol. nih.govmasterorganicchemistry.com This strain energy is a combination of angle strain (from compressed bond angles) and torsional strain (from eclipsing interactions). libretexts.orglibretexts.org Quantum chemical calculations can quantify the strain energy of substituted cyclobutanes by comparing their calculated heat of formation with that of a hypothetical strain-free reference compound using isodesmic or homodesmotic reactions. nih.govmdpi.com Studies on substituted cyclobutanes have shown how different functional groups can slightly alter the ring strain. nih.govresearchgate.net
| Compound | Calculated Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.6 - 28.1 |
| Cyclobutane | 26.3 - 26.9 |
| Cyclopentane (B165970) | ~6 |
| Cyclohexane | ~0 |
Source: Data compiled from thermochemical calculations and experimental heats of combustion. masterorganicchemistry.com
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are crucial in predicting the feasibility and outcome of a chemical reaction. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap suggests high kinetic stability and lower chemical reactivity.
For this compound, a detailed FMO analysis would provide insights into its reactivity, potential reaction pathways, and electronic properties. Such an analysis is typically performed using computational methods like Density Functional Theory (DFT). These calculations would yield the energies of the HOMO and LUMO, the HOMO-LUMO gap, and visualizations of the orbital distributions. The distribution of the HOMO and LUMO across the molecule can help identify the most probable sites for nucleophilic and electrophilic attack.
However, a review of publicly available scientific literature reveals a notable absence of specific computational studies on this compound. Consequently, precise data for its HOMO-LUMO energies and energy gap are not available. For illustrative purposes, a hypothetical data table is presented below to show how such data would be structured. The values are not based on actual calculations for the specified molecule.
Hypothetical FMO Data for this compound
| Parameter | Energy (eV) |
| HOMO | - |
| LUMO | - |
| HOMO-LUMO Gap | - |
Note: The table above is for illustrative purposes only. No published computational data for this compound was found.
Spectroscopic Property Prediction (e.g., NMR, IR) via DFT
Density Functional Theory (DFT) has become a powerful tool for the prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the electronic structure of a molecule, DFT methods can predict the chemical shifts of atoms in an NMR spectrum and the vibrational frequencies that correspond to peaks in an IR spectrum. These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts for each unique proton and carbon atom in the molecule. This would involve optimizing the molecular geometry and then performing NMR calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts can then be compared with experimental data to validate the structure.
Similarly, DFT calculations can compute the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and rocking of the chemical bonds. The calculated frequencies and their intensities can be used to generate a theoretical IR spectrum, which can be compared with an experimental spectrum to identify characteristic functional groups and confirm the molecular structure.
As with the FMO analysis, there is a lack of published research containing DFT-predicted spectroscopic data specifically for this compound. Therefore, it is not possible to provide actual predicted NMR and IR data for this compound. The tables below are presented as examples of how such data would be reported if it were available.
Hypothetical Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Phenyl-C | - | - |
| Cyclobutane-C | - | - |
| Carboxylate-C | - | - |
| Methyl-C | - | - |
| Phenyl-H | - | |
| Cyclobutane-H | - | |
| Methyl-H | - |
Note: The table above is for illustrative purposes only. No published computational data for this compound was found.
Hypothetical Predicted IR Frequencies (cm-1) for this compound
| Vibrational Mode | Predicted Frequency (cm-1) |
| C=O stretch (ester) | - |
| C-H stretch (aromatic) | - |
| C-H stretch (aliphatic) | - |
| C-O stretch (ester) | - |
| C=C stretch (aromatic) | - |
Note: The table above is for illustrative purposes only. No published computational data for this compound was found.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
